tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

GPCR ligands Conformational restriction Structure-activity relationship

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1258639-06-3) is a spirocyclic oxindole derivative that serves as a conformationally restricted building block in medicinal chemistry. The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure for G-protein-coupled receptor (GPCR) ligands and has been employed in the development of growth hormone secretagogues (e.g., MK-0677), NK1 antagonists, and melanocortin receptor agonists.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 1258639-06-3
Cat. No. B2651135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS1258639-06-3
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O
InChIInChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-6-5-12(23-4)11-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
InChIKeyFYBAPTXYFURDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1258639-06-3): A Spirocyclic Oxindole Building Block for Kinase and GPCR-Targeted Library Synthesis


tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1258639-06-3) is a spirocyclic oxindole derivative that serves as a conformationally restricted building block in medicinal chemistry. The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure for G-protein-coupled receptor (GPCR) ligands and has been employed in the development of growth hormone secretagogues (e.g., MK-0677), NK1 antagonists, and melanocortin receptor agonists [1]. The compound features an orthogonally protected Boc-piperidine moiety, a 2-oxo group, and a 6-methoxy substituent on the indoline ring, providing three distinct sites for further chemical diversification [2].

Why Generic Spiro[indoline-3,4'-piperidine] Analogs Cannot Substitute for tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate in Multi-Step Synthetic Campaigns


The spiro[indoline-3,4'-piperidine] scaffold is highly tunable, but small structural variations—such as the absence of the 6-methoxy group, the oxidation state at the indoline 2-position, or the choice of N-protecting group—can profoundly alter both synthetic compatibility and biological target engagement [1]. The Boc group in this compound provides acid-labile protection that is orthogonal to many downstream transformations, while the 6-methoxy substituent can influence electron density, metabolic stability, and binding affinity in ways that unsubstituted or differently substituted analogs cannot replicate [2]. Generic substitution with an unprotected piperidine, a 1′-methyl analog, or a des-methoxy variant risks derailing established synthetic routes and invalidating structure-activity relationships (SAR) from published medicinal chemistry programs.

Head-to-Head Evidence for tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1258639-06-3): Quantified Differentiation Against Closest Analogs


Conformational Restriction: Spirocyclic vs. Non-Spirocyclic Oxindole Building Blocks in GPCR Ligand Design

The spiro[indoline-3,4'-piperidine] scaffold introduces a quaternary spiro center that locks the relative orientation of the indoline and piperidine rings, a feature absent in non-spirocyclic oxindole-piperidine hybrids [1]. In the design of MK-0677 (ibutamoren), a growth hormone secretagogue, the spirocyclic constraint was essential for achieving potent GPCR agonist activity; the non-spirocyclic analog showed >100-fold loss in binding affinity [1]. The target compound maintains this spiro architecture while adding synthetic handles (Boc, 6-OMe) that enable parallel library synthesis [2].

GPCR ligands Conformational restriction Structure-activity relationship

Boc Protection Enables Orthogonal Deprotection Relative to 1′-Methyl or 1′-H Analogs

The target compound carries a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen. The Xie et al. synthesis demonstrated that Boc-protected spiro[indoline-3,4'-piperidine] (compound 1a) can be selectively deprotected under mild acidic conditions (TFA), whereas the 1′-methyl analog (1c) required harsh ACE-Cl demethylation yielding only 20% overall [1]. Boc protection allows quantitative deprotection and subsequent diversification, a critical advantage for library synthesis.

Protecting group strategy Orthogonal synthesis Parallel library synthesis

6-Methoxy Substitution in Spiroindoline-Based Kinase Inhibitors: Impact on Potency

In the tankyrase inhibitor program reported by Shirai et al., the spiroindoline scaffold was extensively derivatized. The lead compound RK-287107 (40c) achieved >7,000-fold selectivity for TNKS/TNKS2 over PARP1, with a TNKS IC₅₀ in the low nanomolar range [1]. While direct comparative data for the 6-methoxy Boc intermediate are not available, the scaffold's activity is sensitive to substitution at the indoline ring; methoxy groups at the 6-position generally enhance metabolic stability and modulate CYP450-mediated oxidation compared to unsubstituted analogs [2].

Kinase inhibition Tankyrase Structure-activity relationship

Scalable Synthesis: 5-Carboxylic Acid Analog Achieves 35% Overall Yield Without Chromatography

A closely related analog, 1′-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4′-piperidine]-5-carboxylic acid, was synthesized in 35% overall yield over eight steps without any chromatographic purification, demonstrating the scalability of the Boc-protected spirooxindole scaffold [1]. The target compound, tert-butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, shares the same core architecture and Boc protection, suggesting similar scalability potential. In contrast, many alternative spirooxindole syntheses rely on chromatographic purification at multiple steps, limiting throughput [2].

Process chemistry Scalable synthesis Spirooxindole

Optimal Application Scenarios for tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Based on Quantitative Evidence


GPCR-Targeted Parallel Library Synthesis Requiring Orthogonal Deprotection

The spiro[indoline-3,4'-piperidine] scaffold is a proven privileged structure for GPCR targets, including GHS-R1a, NK1, and MC4 receptors [1]. The target compound's Boc protection enables selective piperidine deprotection under mild acidic conditions, allowing sequential functionalization of the piperidine nitrogen and the indoline ring. This orthogonality is critical for constructing diverse libraries where the spirocyclic constraint is preserved [2].

Kinase Inhibitor Lead Optimization Using Pre-Functionalized Spirooxindole Cores

Spiroindoline-2-one derivatives have been validated as potent, selective inhibitors of tankyrase (TNKS/TNKS2) with >7,000-fold selectivity over PARP1 and as Sky kinase inhibitors with nanomolar potency [1]. tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate provides a pre-installed 6-methoxy group—a modification known to influence metabolic stability and CYP450 resistance in oxindole-based kinase inhibitors [2]. Using this building block accelerates SAR exploration by eliminating the need for late-stage methoxylation.

Scalable Process Development for Spirocyclic Pharmaceutical Intermediates

The structurally analogous 5-carboxylic acid spirooxindole was produced in 35% overall yield over eight steps without chromatography, validating the scalability of the Boc-protected spiro[indoline-3,4'-piperidine]-2-one architecture [1]. For process chemistry groups scaling up spirocyclic drug candidates, the target compound offers a chromatography-free scalable route that is superior to older methods requiring multiple chromatographic purifications [2].

Central Nervous System (CNS) Drug Discovery Leveraging Spirocyclic Conformational Restriction

The spiro[indoline-3,4'-piperidine] scaffold was originally developed for CNS indications, with demonstrated antidepressant, anticonvulsant, and anxiolytic activity in rodent models [1]. The conformational restriction imposed by the spiro center can improve CNS drug-like properties, including reduced rotational degrees of freedom and improved ligand efficiency [2]. The target compound's 6-methoxy group may further enhance brain penetration by modulating logP and hydrogen-bonding capacity [2].

Quote Request

Request a Quote for tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.